molecular formula C24H27N3O6 B13369907 Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate CAS No. 954238-68-7

Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate

Cat. No.: B13369907
CAS No.: 954238-68-7
M. Wt: 453.5 g/mol
InChI Key: PQDSEIXTYLYLEE-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate is a complex organic compound that features a piperidine ring, a benzyl group, and a terephthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate typically involves multiple steps. One common route includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the formylamino group. The final step involves the esterification of terephthalic acid with methanol under acidic conditions to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formylamino group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester of terephthalic acid, lacking the piperidine and benzyl groups.

    N-Benzylpiperidine: Contains the piperidine and benzyl groups but lacks the terephthalate ester.

    Formylamino derivatives: Compounds with the formylamino group but different core structures.

Uniqueness

Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

954238-68-7

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

dimethyl 2-[(1-benzyl-4-formamidopiperidine-4-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H27N3O6/c1-32-21(29)18-8-9-19(22(30)33-2)20(14-18)26-23(31)24(25-16-28)10-12-27(13-11-24)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,28)(H,26,31)

InChI Key

PQDSEIXTYLYLEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCN(CC2)CC3=CC=CC=C3)NC=O

Origin of Product

United States

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